![molecular formula C7H7N5O B12324530 6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of azido groups to amino groups using hydrogen palladium or sodium dithionite.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid for oxidation of methylsulfanyl groups.
Reduction: Hydrogen palladium or sodium dithionite for reduction of azido groups.
Substitution: Various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as sulfoxides, sulfones, and substituted pyrido[2,3-d]pyrimidines .
Applications De Recherche Scientifique
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Inhibits phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases.
Pathways Involved: Modulates signaling pathways involved in cell proliferation, survival, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar structure but with different functional groups at position 5.
Pyrido[2,3-d]pyrimidin-7-one: Similar structure but with different functional groups at position 7.
Pyrimidino[4,5-d][1,3]oxazine: Contains an additional fused oxazine ring.
Uniqueness
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific functional groups and the biological activities associated with these groups. Its ability to inhibit key enzymes and modulate important signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H7N5O |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N5O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2,4H,8H2,(H2,9,12,13) |
Clé InChI |
QDHYTAJPASOLCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=NC(=N)NC(=O)C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




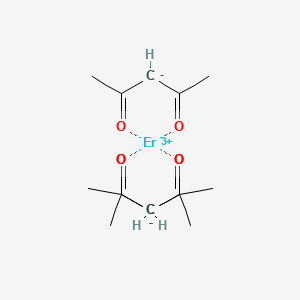
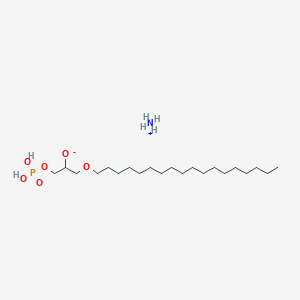
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)


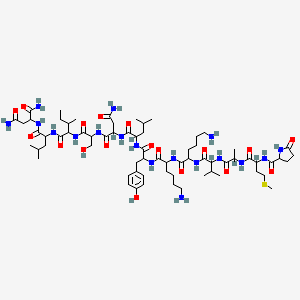
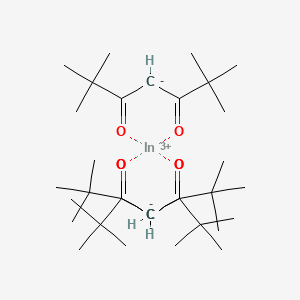
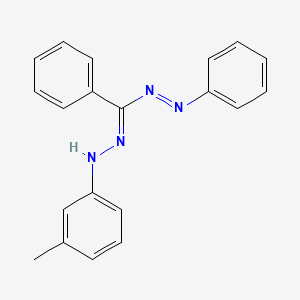

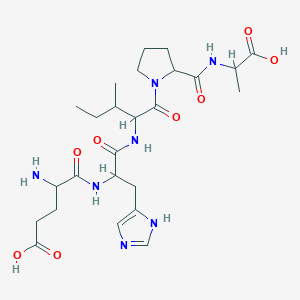

![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
